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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular geometry of
trifluoromethane (CHFs3), also known as fluoroform. The document details its structural
parameters, the experimental protocols used for their determination, and a visual
representation of its geometry.

Core Molecular Structure

Trifluoromethane is a molecule of significant interest in various fields, including materials
science and as a refrigerant.[1][2] Its molecular structure is foundational to understanding its
physical and chemical properties. The central carbon atom is bonded to one hydrogen atom
and three fluorine atoms.[3]

According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the four bonding pairs
of electrons around the central carbon atom arrange themselves to minimize repulsion,
resulting in a tetrahedral electron and molecular geometry.[3][4][5] The carbon atom undergoes
sp3 hybridization to form four equivalent sigma bonds.[3][6] Due to the presence of different
atoms (one hydrogen and three fluorines), the molecule is asymmetrical, belonging to the Csv
point group.[2][7][8] This asymmetry in the distribution of polar C-F bonds results in a net dipole
moment, making trifluoromethane a polar molecule.[4]

Quantitative Molecular Data
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The precise bond lengths and angles of trifluoromethane have been determined through
various spectroscopic techniques. While the ideal tetrahedral angle is 109.5°, the differing
electronegativities and sizes of the hydrogen and fluorine atoms cause slight deviations from
this ideal geometry.[9]

Parameter Experimental Value Reference
C-H Bond Length 1.091 A (109.1 pm) [7]

C-F Bond Length 1.328 A (132.8 pm) [7]

F-C-F Bond Angle 108.1° - 108.4°

H-C-F Bond Angle ~109.5° (inferred) [3]

Point Group Csv (217118l

Molecular Geometry Visualization

The following diagram illustrates the tetrahedral structure of trifluoromethane, indicating the
spatial arrangement of its constituent atoms.
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Figure 1. Tetrahedral geometry of Trifluoromethane (CHF3).

Experimental Protocols for Structural Determination

The determination of the molecular geometry of gaseous molecules like trifluoromethane is
primarily achieved through high-resolution spectroscopic methods. The principal techniques
employed are Gas Electron Diffraction (GED) and Microwave Spectroscopy.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful method for determining the precise bond lengths and

angles of molecules in the gas phase.[6]

Methodology:
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o Sample Introduction: A gaseous sample of trifluoromethane is introduced into a high-
vacuum chamber (typically 10-7 mbar) through a fine nozzle (approx. 0.2 mm diameter).[6]
This creates a molecular beam that intersects with an electron beam.

o Electron Beam Generation: A high-energy beam of electrons is generated from an electron
gun, accelerated by a potential of several thousand volts.[6]

o Scattering: The electron beam is directed at the molecular beam. The electrons are scattered
by the electrostatic potential of the atoms in the CHFs molecules.

o Detection: The scattered electrons form a diffraction pattern of concentric rings, which is
recorded on a detector.[6] To compensate for the steep drop in intensity at wider scattering
angles, a rotating sector is often placed in front of the detector.[6]

o Data Analysis: The one-dimensional diffraction pattern is a function of the scattering angle
and intensity. This data is converted into a molecular scattering function. By fitting this
experimental curve to a theoretical model based on assumed bond lengths and angles, a
refined molecular structure is determined.[6]

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate data on the rotational constants of a
molecule, from which its moments of inertia and, subsequently, its geometry can be derived.[8]
[10]

Methodology:

o Sample Preparation: A gaseous sample of trifluoromethane is introduced into a sample cell
under low pressure.

» Microwave Radiation: The sample is irradiated with microwave radiation over a range of
frequencies.

o Absorption and Detection: As the frequency of the microwaves is swept, the molecules
absorb energy at specific frequencies corresponding to transitions between quantized
rotational energy levels. This absorption is detected, generating a rotational spectrum.
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o Spectral Analysis: The frequencies of the absorption lines in the spectrum are used to
determine the rotational constants (A, B, C) of the molecule.[8] For a symmetric top molecule
like CHFs3, these constants are related to the principal moments of inertia.

 Structural Determination: The moments of inertia are functions of the atomic masses and
their positions within the molecule. By analyzing the rotational constants, often in conjunction
with data from isotopic substitution (e.g., using deuterium or 13C), the precise bond lengths
and angles can be calculated.[8][11]

Vibrational Spectroscopy (Infrared and Raman)

While primarily used to study molecular vibrations, rovibrational spectroscopy can provide
complementary structural information.[5]

Methodology:

e IR Spectroscopy: An infrared light beam is passed through the gaseous CHFs sample. The
molecule absorbs light at specific frequencies corresponding to its vibrational modes.[2]

e Raman Spectroscopy: The sample is irradiated with a high-intensity monochromatic laser.
The scattered light is collected and analyzed. A small fraction of the scattered light will have
different frequencies due to interactions with the molecule's vibrational modes.[12]

o Rovibrational Structure: In the gas phase, vibrational transitions are accompanied by
rotational transitions. The fine structure observed in the vibrational bands can be analyzed to
yield rotational constants, which, as with microwave spectroscopy, can be used to deduce
structural parameters.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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